5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms and a single bond to the rest of the molecule. The presence of the trifluoromethyl group often imparts unique properties to the compound due to the high electronegativity of fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyrrolidine ring. The trifluoromethyl group is likely to have a significant impact on the overall structure due to its size and the strong electronegativity of fluorine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to lower the basicity of compounds . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms of the ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to increase the acidity of compounds and decrease their basicity . It can also increase the solubility of compounds .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- General Synthesis of [1,2,4]Triazolo[1,5‐a]pyridines : This research discusses a method for preparing [1,2,4]Triazolo[1,5-a]pyridines, indicating the versatility of such compounds in synthetic organic chemistry. The study demonstrates how triazoles substituted on the pyridine ring can be prepared under mild conditions, suggesting potential utility in creating derivatives of complex molecules such as the one (Huntsman & Balsells, 2005).
Biological Activities and Applications
- Microtubule-Active Compound with In Vivo Antitumor Activity : A study on a novel microtubule-active compound demonstrates the potential of triazolopyrimidines in cancer research. The compound showed a unique mechanism of action on microtubules, distinct from other classes, indicating the possibility of designing new anticancer agents from such scaffolds (Beyer et al., 2008).
Photophysical Properties
- Photophysical Properties of Pyridine Derivatives : Research on the synthesis and photophysical properties of pyridine derivatives shows the importance of such compounds in developing materials with specific light-emitting properties. This could imply that the compound may be of interest in materials science, especially in creating phosphors or other light-emitting materials (Shatsauskas et al., 2019).
Antimicrobial and Antifungal Agents
- Antibacterial and Antifungal Activities : A study on novel derivatives of pyridine carboxamides evaluated their effectiveness as antibacterial and antifungal agents. This suggests potential applications in developing new antimicrobial compounds, indicating that the compound could be researched for similar purposes (El-Sehrawi et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion in response to meals .
Mode of Action
This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to enhanced insulin secretion, improved glucose control, and potentially beneficial effects on pancreatic beta cells .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin pathway . Incretins are hormones that are released in the gut in response to food intake and stimulate insulin secretion from pancreatic beta cells. By preventing the degradation of incretins, this compound enhances the insulin response to meals, leading to improved glucose control .
Pharmacokinetics
The compound is orally active , indicating that it can be administered orally and is absorbed in the gastrointestinal tract
Result of Action
The result of the compound’s action is improved glucose tolerance . This is achieved through enhanced insulin secretion in response to meals, leading to better control of blood glucose levels . This can be beneficial in the management of conditions such as type 2 diabetes .
Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c1-12-2-5-15(6-3-12)27-10-13(8-18(27)29)19(30)24-9-17-26-25-16-7-4-14(11-28(16)17)20(21,22)23/h2-3,5-6,13-14H,4,7-11H2,1H3,(H,24,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARBCINVNQMUED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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